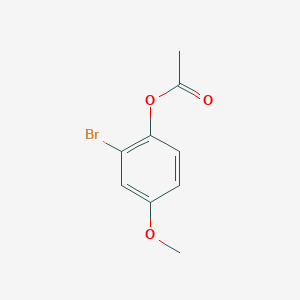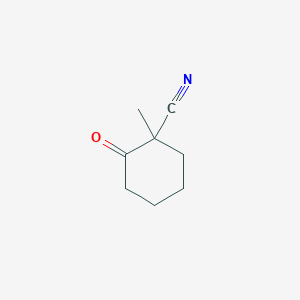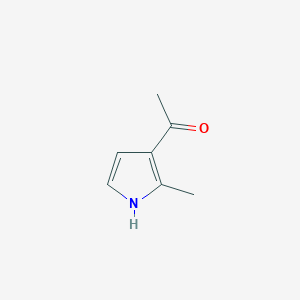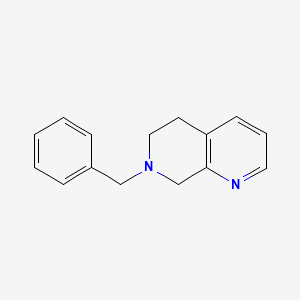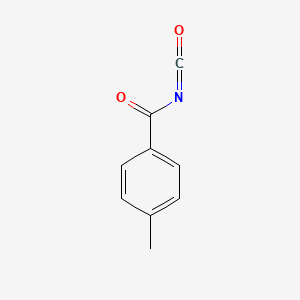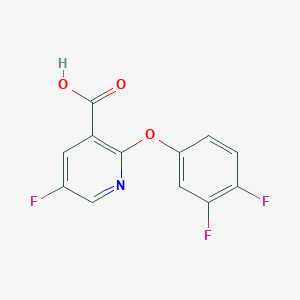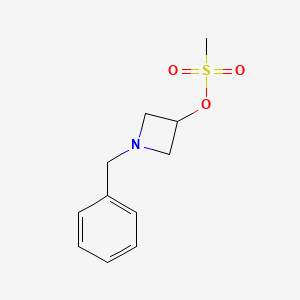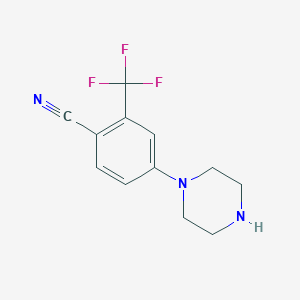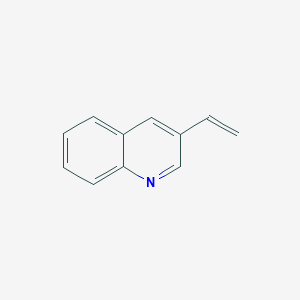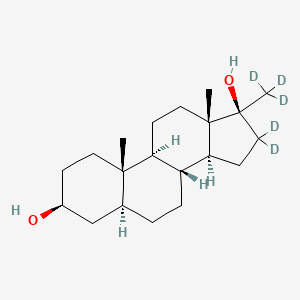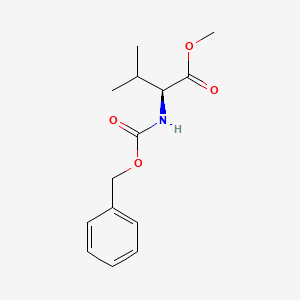
Z-Val-OMe
Overview
Description
Z-Val-OMe: (N-benzyloxycarbonyl-L-valine methyl ester) is a synthetic compound widely used in biochemical research. It is a derivative of valine, an essential amino acid, and is often utilized as a building block in peptide synthesis. The compound is known for its role as a caspase inhibitor, which makes it valuable in studies related to apoptosis and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-OMe typically involves the protection of the amino group of valine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with methanol. The process can be summarized as follows:
Protection of the Amino Group: Valine is reacted with benzyloxycarbonyl chloride (Z-Cl) in the presence of a base such as sodium hydroxide to form N-benzyloxycarbonyl-L-valine.
Esterification: The protected valine is then treated with methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of valine are reacted with benzyloxycarbonyl chloride in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Z-Val-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.
Substitution: Various nucleophiles can be used to substitute the ester group under suitable conditions.
Major Products:
Hydrolysis: N-benzyloxycarbonyl-L-valine.
Reduction: L-valine.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Scientific Research Applications
Chemistry: Z-Val-OMe is used as a building block in peptide synthesis. It serves as a protected form of valine, allowing for selective reactions at other functional groups.
Biology: The compound is a potent inhibitor of caspases, enzymes involved in apoptosis. It is used in studies to understand the mechanisms of cell death and to develop potential therapeutic agents for diseases involving excessive apoptosis.
Medicine: this compound has been investigated for its potential to protect cells from apoptosis in various medical conditions, including neurodegenerative diseases and ischemic injuries.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a research tool to study enzyme inhibition.
Mechanism of Action
Z-Val-Ala-Asp(OMe)-FMK: Another caspase inhibitor with a similar structure but includes additional amino acids.
Z-VAD-FMK: A broad-spectrum caspase inhibitor with a fluoromethyl ketone group.
Uniqueness: Z-Val-OMe is unique due to its simplicity and specificity as a caspase inhibitor. Unlike more complex inhibitors, it provides a straightforward approach to studying the role of valine in peptide synthesis and enzyme inhibition.
Comparison with Similar Compounds
- Z-Val-Ala-Asp(OMe)-FMK
- Z-VAD-FMK
- Z-DEVD-FMK (N-benzyloxycarbonyl-Asp-Glu-Val-Asp fluoromethyl ketone)
Properties
IUPAC Name |
methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVCURTNIUHBH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450180 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24210-19-3 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B1625051.png)

